Cas no 898754-91-1 (2'-Azetidinomethyl-2,6-dimethylbenzophenone)

2'-Azetidinomethyl-2,6-dimethylbenzophenone structure
898754-91-1 structure
Product Name:2'-Azetidinomethyl-2,6-dimethylbenzophenone
CAS No:898754-91-1
MF:C19H21NO
MW:279.376145124435
CID:1945202
PubChem ID:24725314
Update Time:2025-04-21

2'-Azetidinomethyl-2,6-dimethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
    • AG-H-63735
    • 2'-AZETIDIN-1-YLMETHYL-2,6-DIMETHYLBENZOPHENONE
    • CTK5G3944
    • 2'-Azetidinomethyl-2,6-dimethylbenzophenone
    • 1-{[2-(2,6-DIMETHYLBENZOYL)PHENYL]METHYL}AZETIDINE
    • SB51060
    • 898754-91-1
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
    • DTXSID50643709
    • (2-(Azetidin-1-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone
    • AKOS016020717
    • MDL: MFCD03842597
    • Inchi: 1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
    • InChI Key: HFQUKQVHQVOEPY-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1C)C1=CC=CC=C1CN1CCC1

Computed Properties

  • Exact Mass: 279.16200
  • Monoisotopic Mass: 279.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.113
  • Boiling Point: 390.4°C at 760 mmHg
  • Flash Point: 138.1°C
  • Refractive Index: 1.601
  • PSA: 20.31000
  • LogP: 3.67800

2'-Azetidinomethyl-2,6-dimethylbenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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